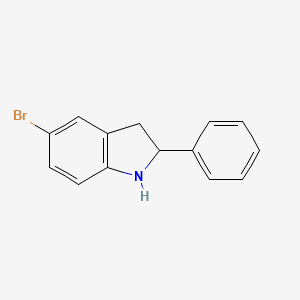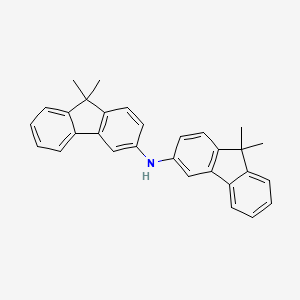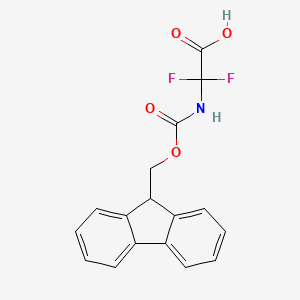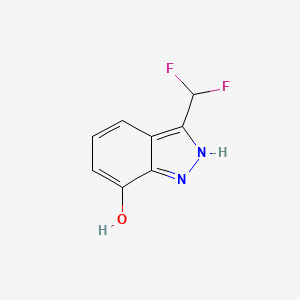
3-(Difluoromethyl)-1H-indazol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1H-indazol-7-ol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents, such as ClCF2H, under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of difluoroacetic acid as a starting material. The process includes catalytic esterification using nanoscale titanium dioxide, which offers high reaction yields and short reaction times . This method is cost-effective and environmentally friendly, as it avoids the use of organic solvents.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1H-indazol-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation can yield difluoromethylated heterocycles, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
3-(Difluoromethyl)-1H-indazol-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . These compounds share the difluoromethyl group but differ in their core structures and functional groups.
Uniqueness
3-(Difluoromethyl)-1H-indazol-7-ol is unique due to its indazole scaffold, which imparts distinct chemical properties and potential biological activities. The presence of the difluoromethyl group further enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
1782886-25-2 |
|---|---|
分子式 |
C8H6F2N2O |
分子量 |
184.14 g/mol |
IUPAC名 |
3-(difluoromethyl)-2H-indazol-7-ol |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)7-4-2-1-3-5(13)6(4)11-12-7/h1-3,8,13H,(H,11,12) |
InChIキー |
QWNNKEZDYMQMEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2C(=C1)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


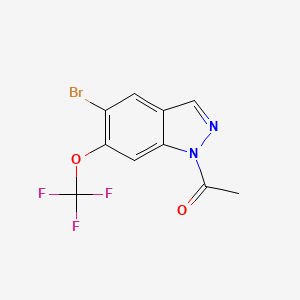
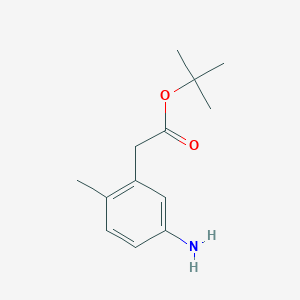
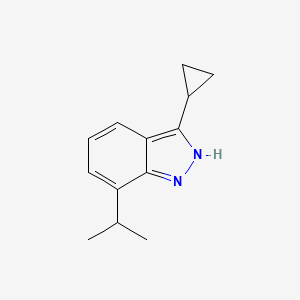
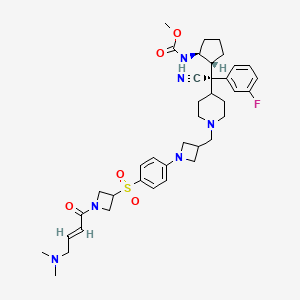
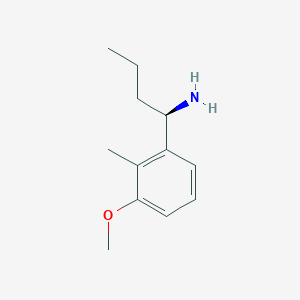

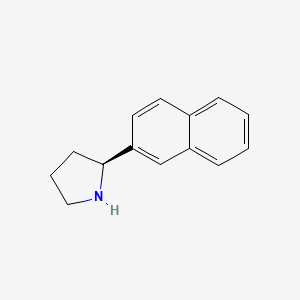
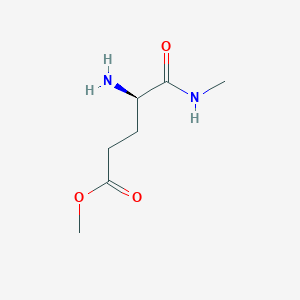
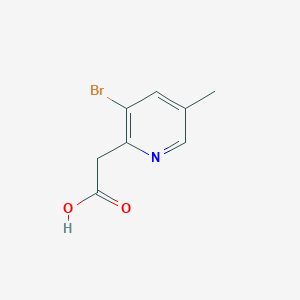
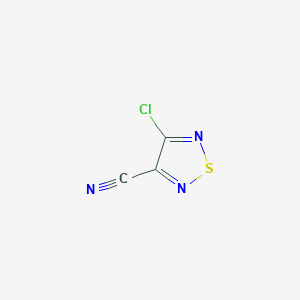
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
